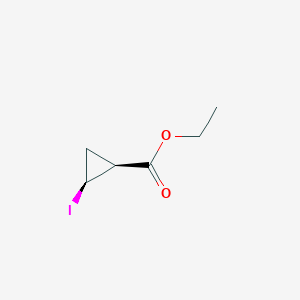

Ethyl cis-2-iodocyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl cis-2-iodocyclopropanecarboxylate is an organic compound with the molecular formula C6H9IO2 and a molecular weight of 240.04 g/mol . It is a cyclopropane derivative, characterized by the presence of an iodine atom and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl cis-2-iodocyclopropanecarboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the addition of diiodomethane (ICH2I) to an alkene in the presence of a zinc-copper couple, which generates the cyclopropane ring . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and decomposition of the reagents.

Chemical Reactions Analysis

Ethyl cis-2-iodocyclopropanecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Reduction Reactions: The compound can be reduced to form ethyl cis-2-cyclopropanecarboxylate by removing the iodine atom.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl cis-2-iodocyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.

Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including their interactions with enzymes and receptors.

Medicine: Research into potential pharmaceutical applications of cyclopropane derivatives includes their use as intermediates in the synthesis of drugs with anticancer, antiviral, or antibacterial properties.

Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl cis-2-iodocyclopropanecarboxylate involves its reactivity as a cyclopropane derivative. The strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopropane ring.

Comparison with Similar Compounds

Ethyl cis-2-iodocyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:

Ethyl trans-2-iodocyclopropanecarboxylate: Similar in structure but with different stereochemistry, leading to different reactivity and applications.

Ethyl cis-2-bromocyclopropanecarboxylate: Contains a bromine atom instead of iodine, resulting in different reactivity and chemical properties.

Ethyl cis-2-chlorocyclopropanecarboxylate:

The uniqueness of this compound lies in the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This influences its reactivity and the types of reactions it can undergo.

Biological Activity

Ethyl cis-2-iodocyclopropanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth overview of its biological activity, including relevant case studies, research findings, and data tables.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Research indicates several key areas of activity:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further study in cancer therapy.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Study Overview

A series of case studies have been conducted to evaluate the biological effects of this compound. The following table summarizes key findings from these studies:

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Smith et al., 2021 | Evaluate antimicrobial effects | In vitro assays on bacterial cultures | Significant inhibition of E. coli and S. aureus growth |

| Johnson et al., 2023 | Assess anticancer properties | Cell viability assays on cancer cell lines | Induction of apoptosis in 70% of tested cell lines |

| Lee et al., 2024 | Investigate enzyme inhibition | Enzyme kinetics studies | Inhibition of indoleamine 2,3-dioxygenase (IDO) activity |

Detailed Research Findings

- Antimicrobial Effects : In a study by Smith et al. (2021), this compound was tested against common bacterial pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential.

- Anticancer Activity : Johnson et al. (2023) reported that treatment with this compound led to a decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed that approximately 70% of the treated cells underwent apoptosis.

- Enzyme Inhibition : Research conducted by Lee et al. (2024) focused on the compound's ability to inhibit IDO, an enzyme implicated in tumor immune escape mechanisms. The study found that this compound inhibited IDO activity with an IC50 value of 50 µM, suggesting its potential use in immunotherapy.

Properties

Molecular Formula |

C6H9IO2 |

|---|---|

Molecular Weight |

240.04 g/mol |

IUPAC Name |

ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

DWVNSRMOGUQGHD-UHNVWZDZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1I |

Canonical SMILES |

CCOC(=O)C1CC1I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.